3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide
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Overview
Description
PMID26924192-Compound-53 is a small molecular drug developed by Bayer Pharma Aktiengesellschaft. It is known for its inhibitory action on bromodomain and extraterminal domain proteins, which are involved in various cellular processes, including transcription regulation and epigenetic memory transmission .
Preparation Methods
The synthetic routes and reaction conditions for PMID26924192-Compound-53 involve several steps. The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. The industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
PMID26924192-Compound-53 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
PMID26924192-Compound-53 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study bromodomain and extraterminal domain proteins and their role in transcription regulation.
Biology: The compound is used to investigate the epigenetic mechanisms involved in cellular memory and gene expression.
Medicine: It is being explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting bromodomain and extraterminal domain proteins
Mechanism of Action
PMID26924192-Compound-53 exerts its effects by inhibiting bromodomain and extraterminal domain proteins. These proteins recognize and bind acetylated histones, playing a key role in transcription regulation and epigenetic memory transmission. By inhibiting these proteins, the compound disrupts the recruitment of transcriptional machinery to specific gene promoters, thereby modulating gene expression and cellular functions .
Comparison with Similar Compounds
PMID26924192-Compound-53 is unique in its specific inhibitory action on bromodomain and extraterminal domain proteins. Similar compounds include:
ZEN-3694: A compound in clinical trials for prostate cancer.
BMS-986158: Used in clinical trials for solid tumors.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications, highlighting the uniqueness of PMID26924192-Compound-53 in its therapeutic potential .
Properties
Molecular Formula |
C22H29N5O4S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C22H29N5O4S/c1-4-23-32(29,30)18-7-5-6-16(14-18)24-20-9-8-19-21(25-20)27(15(2)22(28)26(19)3)17-10-12-31-13-11-17/h5-9,14-15,17,23H,4,10-13H2,1-3H3,(H,24,25)/t15-/m1/s1 |
InChI Key |
IVGZHVCCAQPDME-OAHLLOKOSA-N |
Isomeric SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)NC2=NC3=C(C=C2)N(C(=O)[C@H](N3C4CCOCC4)C)C |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)NC2=NC3=C(C=C2)N(C(=O)C(N3C4CCOCC4)C)C |
Origin of Product |
United States |
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